molecular formula C16H17NO B3863533 2-methyl-N,N-diphenylpropanamide

2-methyl-N,N-diphenylpropanamide

Cat. No.: B3863533
M. Wt: 239.31 g/mol
InChI Key: MCHBSCOEBHAUDR-UHFFFAOYSA-N
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Description

2-methyl-N,N-diphenylpropanamide is an organic compound with the molecular formula C16H17NO It is a derivative of propanamide, characterized by the presence of two phenyl groups and a methyl group attached to the nitrogen atom

Scientific Research Applications

2-methyl-N,N-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N-diphenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoyl chloride with diphenylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the oxidative annulation of diphenylpropanamides via in situ hypervalent iodine-promoted intramolecular C–N/C–O bond formation. This method utilizes aryl iodide as a catalyst and meta-chloroperoxybenzoic acid as the oxidant, performed in hexafluoro-2-propanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as meta-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: meta-chloroperoxybenzoic acid in hexafluoro-2-propanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of C–N/C–O coupling products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-methyl-N,N-diphenylpropanamide involves its interaction with specific molecular targets. The compound can form C–N and C–O bonds through oxidative annulation, facilitated by aryl iodide catalysts. This process involves the migration of aryl iodide and the formation of coupling products .

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenylpropanamide: Lacks the methyl group on the nitrogen atom.

    2-methyl-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

2-methyl-N,N-diphenylpropanamide is unique due to the presence of both phenyl groups and a methyl group on the nitrogen atom, which influences its reactivity and potential applications. The compound’s ability to undergo oxidative annulation and form C–N/C–O bonds distinguishes it from other similar compounds.

Properties

IUPAC Name

2-methyl-N,N-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13(2)16(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHBSCOEBHAUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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